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Abstract

Ortetamine, also known as 2-methylamphetamine, is a stimulant belonging to the
amphetamine class of compounds. As a positional isomer of methamphetamine, its chemical
structure is characterized by a methyl group at the ortho (2-) position of the phenyl ring. This
structural modification influences its pharmacological profile, distinguishing it from
amphetamine and other isomers. This technical guide provides an in-depth overview of the
core physicochemical properties, pharmacology, and synthesis of Ortetamine, intended for a
scientific audience. All quantitative data are presented in structured tables, and key
experimental methodologies are detailed. Visual diagrams are provided to illustrate molecular
interactions and synthetic pathways.

Chemical and Physical Properties

Ortetamine is a chiral compound, and its properties can be influenced by the specific
stereoisomer. Unless otherwise specified, the data presented here refers to the racemic
mixture.
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Property Value Source(s)

1-(2-methylphenyl)propan-2-
IUPAC Name (_ Yiphenybprop [1]
amine

2-Methylamphetamine, o-

Synonyms Methylamphetamine, [1]
Ortetamine
CAS Number 5580-32-5 [2]

Molecular Formula

C1oH1sN

[1]

Molar Mass

149.237 g/mol

[3]4]

Crystalline solid (as
Appearance _ [3]
hydrochloride salt)

XLogP3 2.5 [3]

Topological Polar Surface Area 26 A2 [1]

Complexity 111 [1]
Pharmacology

The pharmacological effects of Ortetamine are primarily mediated through its interaction with
monoamine neurotransmitter systems.[3] It acts as a releasing agent and reuptake inhibitor of
dopamine, norepinephrine, and serotonin.[3]

Pharmacodynamics

Ortetamine's mechanism of action is similar to that of other amphetamines, involving the
disruption of vesicular monoamine storage and the reversal of transporter function for
dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] This leads to an increased
concentration of these neurotransmitters in the synaptic cleft.

While specific binding affinities (Ki values) for Ortetamine at human monoamine transporters
are not readily available in the literature, structure-activity relationship (SAR) studies of ring-
substituted amphetamines suggest that the position of the methyl group influences potency and
selectivity.[4] Animal studies indicate that Ortetamine substitutes for dextroamphetamine,
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suggesting a similar dopaminergic and noradrenergic profile, albeit with approximately one-
tenth the potency of dextroamphetamine.[4] The ortho-methyl group is thought to reduce the
binding affinity compared to amphetamine.[3]

Some sources suggest that Ortetamine also acts as a serotonin 5-HT2A receptor agonist, a
property shared with some psychedelic amphetamines.[2] However, the absence of a 2,5-
dimethoxy motif, which is common in potent 5-HT2A agonists of the phenethylamine class,
suggests that its activity at this receptor may be weaker.[3]

Figure 1: Proposed mechanism of Ortetamine at a dopaminergic synapse.

Pharmacokinetics

Detailed pharmacokinetic data for Ortetamine in humans is not available. However, based on
its structural similarity to amphetamine and methamphetamine, its pharmacokinetic profile is
expected to be similar. Amphetamine-type stimulants are generally well-absorbed orally, have a
large volume of distribution, and low plasma protein binding.[5]

Metabolism: Studies on the metabolism of the structurally related 2-methyl-amphetamine in rats
have identified several key metabolic pathways.[3] These are expected to be similar for
Ortetamine and include:

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

Hydroxylation of the phenylmethyl group: Addition of a hydroxyl group to the methyl
substituent on the phenyl ring, which can be followed by oxidation to a carboxylic acid.

Hydroxylation of the side chain.

Phase Il conjugation: Glucuronidation and/or sulfation of the hydroxyl and carboxyl groups.

The cytochrome P450 enzyme CYP2D6 is known to be involved in the metabolism of
amphetamines and is likely a key enzyme in the biotransformation of Ortetamine.[3]

Excretion: Amphetamine and its metabolites are primarily excreted in the urine.[5] The rate of
excretion is dependent on urinary pH.[5]

Experimental Protocols
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Synthesis of Ortetamine via Reductive Amination

The most common method for the synthesis of Ortetamine is the reductive amination of 2-

methylphenylacetone (also known as o-tolylacetone).[2][3] This is a two-step, one-pot reaction

where the ketone is first condensed with an amine source (e.g., ammonia) to form an imine,

which is then reduced to the corresponding amine.

Materials:

2-Methylphenylacetone
Ammonia source (e.g., ammonium acetate, aqueous ammonia)

Reducing agent (e.g., sodium cyanoborohydride (NaBHsCN), sodium borohydride (NaBHa),
or catalytic hydrogenation with H2 over Pd/C)

Anhydrous methanol or ethanol

Glacial acetic acid (as a catalyst for imine formation)

Diethyl ether or dichloromethane (for extraction)

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Hydrochloric acid (for salt formation and precipitation)

Procedure (Generalized):

Dissolve 2-methylphenylacetone and an excess of the ammonia source in anhydrous
methanol.

Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation. Stir
the mixture at room temperature for 1-2 hours.

Cool the reaction mixture in an ice bath.

Slowly add the reducing agent (e.g., NaBH3CN) portion-wise to the stirred solution,
maintaining the temperature below 20°C.
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After the addition is complete, allow the reaction to stir at room temperature overnight.
Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Make the aqueous solution basic by adding a suitable base (e.g., NaOH solution).
Extract the product into an organic solvent (e.qg., diethyl ether).

Dry the combined organic extracts over an anhydrous drying agent.

Filter and remove the solvent under reduced pressure to yield the freebase of Ortetamine as
an oil.

For purification and to obtain a stable salt, dissolve the freebase in a suitable solvent (e.g.,
diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate
Ortetamine hydrochloride.

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Figure 2: Workflow for the synthesis of Ortetamine.

Monoamine Transporter Binding Assay Protocol
(Representative)

This protocol describes a general method for determining the binding affinity of a test
compound like Ortetamine to monoamine transporters (DAT, NET, SERT) using a competitive
radioligand binding assay.

Materials:

o Cell membranes prepared from cells stably expressing the human dopamine,
norepinephrine, or serotonin transporter.

» Radioligand specific for each transporter (e.g., [BH]WIN 35,428 for DAT, [3H]nisoxetine for
NET, [3H]citalopram for SERT).
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Test compound (Ortetamine).

Non-specific binding control (a high concentration of a known inhibitor, e.g., cocaine for
DAT).

Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail.

Liquid scintillation counter.

Procedure:

Prepare serial dilutions of Ortetamine in the assay buffer.

In a 96-well plate, add the assay buffer, the appropriate cell membranes, the radioligand at a
concentration near its Kd, and either the vehicle, Ortetamine at various concentrations, or
the non-specific binding control.

Incubate the plates at room temperature for a specified time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Ortetamine
concentration.
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» Determine the ICso (the concentration of Ortetamine that inhibits 50% of the specific binding
of the radioligand) from the resulting dose-response curve.

e Convert the ICso to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = ICso / (1
+ [L}J/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Ortetamine (2-methylamphetamine) is a classic example of a substituted amphetamine whose
pharmacological properties are modulated by the position of a single methyl group on the
phenyl ring. Its primary mechanism of action as a monoamine releasing agent and reuptake
inhibitor aligns it with other stimulant amphetamines. While it is a valuable tool for SAR studies
and as an analytical reference standard, a comprehensive understanding of its quantitative
pharmacology and human pharmacokinetics is still lacking in the public domain. Further
research is needed to fully characterize its receptor binding affinities and metabolic profile to
better understand its potential effects and to aid in its identification in forensic and clinical
settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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